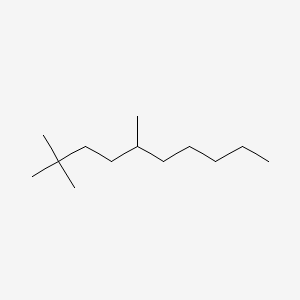

2,2,5-Trimethyldecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62237-96-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,2,5-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-7-8-9-12(2)10-11-13(3,4)5/h12H,6-11H2,1-5H3 |

InChI Key |

NLDSDMXCMOWSBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Theorical Synthesis of 2,2,5-Trimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,5-Trimethyldecane is a saturated hydrocarbon with the molecular formula C13H28.[1][2] As a branched-chain alkane, its physical and chemical properties are of interest in various fields, including fuel science and as a non-polar solvent. Due to its specific substitution pattern, the synthesis of this compound requires careful consideration of retrosynthetic disconnections to identify suitable starting materials and reaction conditions that favor the formation of the desired carbon skeleton. This guide explores two primary retrosynthetic approaches, leading to synthesis strategies involving a Grignard reaction and a Gilman reagent-mediated coupling.

Retrosynthetic Analysis

The carbon backbone of this compound can be disconnected at several points to identify potential precursor molecules. Two logical disconnections are proposed:

-

Disconnection A: Cleavage of the C4-C5 bond suggests a coupling between a C4 carbonyl compound and a C9 organometallic reagent.

-

Disconnection B: Cleavage of the C5-C6 bond points towards a reaction between a C5 halide and a C8 organometallic reagent.

These retrosynthetic strategies form the basis for the proposed synthesis pathways detailed below.

Proposed Synthesis Pathway 1: Grignard Reaction

This pathway follows Retrosynthetic Disconnection A, utilizing a Grignard reagent to form the C4-C5 bond. The key steps involve the formation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with a ketone, followed by dehydration and hydrogenation.

Experimental Protocol

Step 1: Formation of the Grignard Reagent (Heptylmagnesium Bromide)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromoheptane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3,3-Dimethyl-2-butanone

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Dehydration

-

Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the water formed via a Dean-Stark apparatus.

Step 4: Hydrogenation

-

Dissolve the resulting alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by fractional distillation.

Proposed Pathway Diagram

Caption: Grignard reaction pathway for this compound synthesis.

Proposed Synthesis Pathway 2: Gilman Reagent (Organocuprate) Coupling

This pathway follows Retrosynthetic Disconnection B and employs a Gilman reagent for the formation of the C5-C6 bond. Gilman reagents are known for their utility in coupling with alkyl halides.[3][4][5]

Experimental Protocol

Step 1: Preparation of the Gilman Reagent (Lithium Di(2-methylpentyl)cuprate)

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-5-methylhexane in anhydrous diethyl ether.

-

Cool the solution to -78 °C (a dry ice/acetone bath).

-

Add two equivalents of tert-butyllithium in pentane dropwise with stirring.

-

After the addition, stir the resulting alkyllithium solution at -78 °C for 30 minutes.

-

In a separate flask, prepare a slurry of copper(I) iodide in anhydrous diethyl ether and cool it to -78 °C.

-

Transfer the alkyllithium solution to the copper(I) iodide slurry via cannula.

-

Allow the mixture to warm slightly to form the Gilman reagent, which is typically a dark-colored solution.

Step 2: Coupling Reaction

-

Cool the Gilman reagent solution to -78 °C.

-

Add a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether to the Gilman reagent dropwise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by fractional distillation.

Proposed Pathway Diagram

Caption: Gilman reagent coupling pathway for this compound synthesis.

Quantitative Data Summary

As these are theoretical pathways, experimental data is not available. The following table provides expected yields based on literature precedents for similar reactions.

| Pathway | Key Reaction | Expected Yield (%) | Purity (%) |

| 1: Grignard Reaction | Grignard addition to a ketone | 60-80 | >95 |

| 2: Gilman Reagent Coupling | Gilman coupling with a primary halide | 70-90 | >95 |

Note: Yields are highly dependent on specific reaction conditions and purification methods. Purity is an estimation after appropriate purification techniques such as fractional distillation or column chromatography.

Conclusion

This technical guide has presented two plausible, albeit theoretical, synthetic pathways for the preparation of this compound. The Grignard reaction and the Gilman reagent coupling represent robust and well-established methods for the formation of carbon-carbon bonds. The choice of pathway in a practical setting would depend on the availability of starting materials, desired scale, and specific experimental considerations. The provided protocols and diagrams offer a foundational framework for any researcher, scientist, or drug development professional interested in the synthesis of this and structurally related branched alkanes. Experimental validation of these proposed routes is necessary to determine their actual efficacy.

References

An In-depth Technical Guide to the Structural Isomers of Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of trimethyldecane, focusing on their physicochemical characteristics, synthesis, and identification. It also explores their relevance in biological systems and industrial applications.

Introduction to Trimethyldecane Isomers

Trimethyldecane refers to a group of branched-chain alkanes with the molecular formula C₁₃H₂₈. These saturated hydrocarbons consist of a ten-carbon decane backbone with three methyl group substituents. The various possible arrangements of these methyl groups give rise to a large number of structural isomers, each with unique physical and chemical properties.

The study of specific branched-chain alkanes is of significant interest in various scientific fields. In the context of drug development, understanding the structure and properties of these molecules can be relevant to their potential roles as metabolites of larger drug molecules or as components of drug delivery systems. In industrial chemistry, branched alkanes are valued for their fuel and lubricant properties.

Physicochemical Properties of Selected Trimethyldecane Isomers

The positioning of the methyl groups along the decane chain significantly influences the physicochemical properties of trimethyldecane isomers. Branching generally leads to a lower boiling point and melting point compared to the straight-chain alkane, tridecane, due to reduced intermolecular van der Waals forces. The density of these isomers is also affected by the degree and position of branching.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,2,3-Trimethyldecane | 62338-09-4 | 184.36 | ~212.1 (Predicted) | Not Available |

| 2,2,4-Trimethyldecane | 62237-98-3 | 184.36 | 211.0 ± 7.0 (Predicted)[1] | 0.756 ± 0.06 (Predicted)[1] |

| 2,2,8-Trimethyldecane | 62238-01-1 | 184.37 | 214.0 - 215.0[2] | Not Available |

| 2,3,3-Trimethyldecane | 21924821-46-8 | 184.36 | Not Available | Not Available |

| 2,3,4-Trimethyldecane | 62238-15-7 | 184.36 | 222.37 (Predicted) | Not Available |

| 2,4,4-Trimethyldecane | 57490905 | 184.36 | Not Available | Not Available |

| 2,4,6-Trimethyldecane | 62108-27-4 | 184.36 | Not Available | Not Available |

| 3,3,4-Trimethyldecane | 49622-18-6 | 184.36 | 223.6 ± 7.0 (Predicted)[3] | 0.756 ± 0.06 (Predicted)[3] |

| 4,4,6-Trimethyldecane | Not Available | 184.36 | Not Available | Not Available |

Note: Predicted values are computationally derived and may differ from experimental values.

Experimental Protocols

General Synthesis of Trimethyldecane Isomers via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes is the Grignard reaction. This approach involves the reaction of a Grignard reagent (an organomagnesium halide) with a ketone or aldehyde to form a tertiary or secondary alcohol, which is then deoxygenated to yield the corresponding alkane.

Materials:

-

Appropriate alkyl halide (e.g., a brominated alkane)

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Appropriate ketone (e.g., a substituted heptanone or octanone to form the desired decane backbone)

-

Anhydrous conditions (all glassware and reagents must be thoroughly dried)

-

Dilute acid (e.g., HCl or H₂SO₄) for workup

-

Reducing agent for deoxygenation (e.g., H₂/Pd or HI/P)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the chosen alkyl halide in dry ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed to yield the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the appropriate ketone in dry ether or THF from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

Workup: Carefully and slowly add the reaction mixture to a beaker of crushed ice and dilute acid to quench the reaction and dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of the Alcohol: Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify the alcohol by distillation or column chromatography.

-

Deoxygenation to the Alkane: The purified alcohol can be deoxygenated to the corresponding trimethyldecane isomer through various methods, such as catalytic hydrogenation (H₂ over a palladium catalyst) of the corresponding alkene (formed by dehydration of the alcohol) or reduction with hydriodic acid and red phosphorus.

-

Final Purification: The resulting trimethyldecane isomer is then purified by fractional distillation.

References

2,2,5-Trimethyldecane: An Obscure Branched Alkane with Limited Documented Applications

An extensive review of scientific literature and chemical databases reveals a significant lack of documented applications for the branched alkane 2,2,5-Trimethyldecane. While its fundamental chemical and physical properties are cataloged, there is no evidence of its use in scientific research, drug development, or industrial processes. This technical guide summarizes the available information and highlights the absence of applied research for this particular molecule.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C13H28 and a molecular weight of approximately 184.36 g/mol . As a branched-chain alkane, it is an isomer of tridecane. Its structure consists of a ten-carbon decane backbone with three methyl group substitutions at the second and fifth positions.

| Property | Value | Source |

| Molecular Formula | C13H28 | [1] |

| Molecular Weight | 184.36 g/mol | [1] |

| CAS Number | 62237-96-1 | [1] |

| Predicted Boiling Point | 210.2 ± 7.0 °C | [2] |

| Predicted Density | 0.756 ± 0.06 g/cm3 | [2] |

Synthesis and Manufacturing

Review of Potential Applications

Despite a thorough search of scientific databases and patent literature, no specific applications for this compound have been identified. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes, but no published studies have been found that utilize it.

Drug Development and Biological Activity

There is no available data to suggest that this compound has been investigated for any pharmacological or biological activity. Its simple hydrocarbon structure makes it an unlikely candidate for a therapeutic agent without significant functionalization.

Industrial and Chemical Applications

While related isomeric mixtures of alkanes (C11-15-iso-alkanes) have found use as fragrance ingredients, there is no specific mention of this compound in this or any other industrial context. Its physical properties are similar to those of other components of fuels and lubricants, but its specific contribution or use in these areas is not documented.

Experimental Protocols

The absence of any published research involving this compound means there are no experimental protocols to report.

Signaling Pathways and Logical Relationships

As there is no information on the biological or chemical activity of this compound, there are no signaling pathways or logical workflows to visualize.

Conclusion

This compound remains an obscure chemical entity with no documented applications in the scientific literature or patent records. While its basic chemical properties are known, its potential uses in research, drug development, or industry have yet to be explored. This lack of information presents a "blank slate" for potential future investigation into the properties and applications of this specific branched alkane. For researchers, scientists, and drug development professionals, this compound represents an uncharacterized molecule with potential for novel discovery, should a specific synthetic route or natural source be identified and a research question be posed. At present, however, it is a molecule without a known purpose.

References

The Biological Activity of Branched-Chain Alkanes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains, are prevalent in both natural and industrial environments. While often considered biologically inert, emerging research indicates that these molecules can elicit a range of biological responses, from acting as semiochemicals in insects to exhibiting low-level toxicity in mammals. This technical guide provides an in-depth overview of the current understanding of the biological activity of branched-chain alkanes, with a focus on quantitative toxicological data, experimental methodologies, and potential molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of various branched-chain alkanes and related mixtures. These values are critical for risk assessment and for guiding the design of future toxicological and pharmacological studies.

Table 1: Acute Toxicity of Selected Branched-Chain Alkanes

| Chemical | Test Species | Route of Administration | LD50/LC50 Value | Reference |

| Isohexane | Rabbit | Dermal | >3,350 mg/kg bw | [1] |

| Isohexane | Rat | Inhalation | 259,354 mg/m³ (4 h) | [1] |

| C8-C18 Branched & Linear Alkanes | Rat | Oral | >2000 mg/kg bw | [2] |

| C8-C18 Branched & Linear Alkanes | Rat | Dermal | >2000 mg/kg bw | [2] |

| n-Nonane (as a component of C8-C18 mixture) | Mouse | Inhalation | 4467 ppm (8 h) | [2] |

Table 2: Repeated Dose and Developmental Toxicity of C8-C18 Branched and Linear Alkanes

| Toxicity Endpoint | Test Species | Guideline | NOAEL | LOAEL | Reference |

| Systemic Toxicity (90-day) | Rat | OECD 408 | 1000 mg/kg bw/day | Not Established | [2] |

| Reproductive/Developmental Toxicity Screening | Rat | OECD 421 | 1000 mg/kg bw/day | Not Established | [2] |

| Prenatal Developmental Toxicity | Rat | OECD 414 | 1000 mg/kg bw/day | Not Established | [2] |

Table 3: Genotoxicity of an Analogue Mixture of C8-C18 Branched and Linear Alkanes

| Assay | Test System | Guideline | Result | Reference |

| In vitro Mammalian Micronucleus Test | Human lymphocytes | OECD 487 | Negative | [2] |

| Mouse Lymphoma Assay | L5178Y cells | OECD 490 | Negative | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological data. The following section outlines the key experimental protocols cited in the data tables, based on the referenced OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The method uses a starting dose that is selected from a series of fixed dose levels. The outcome of the first animal (survival or death) determines the dose for the next animal.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is estimated based on the pattern of mortality observed at the different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method for assessing the acute toxicity of a substance when applied to the skin.

-

Principle: The test substance is applied to the shaved skin of a group of experimental animals in a single dose.

-

Animal Model: Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality, clinical signs of toxicity, and skin irritation for up to 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals.

-

-

Data Analysis: The dermal LD50 is determined based on the observed mortality.

Subchronic Oral Toxicity - 90-Day Study (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

-

Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals, one dose level per group, for 90 days.

-

Animal Model: The rat is the preferred species.

-

Procedure:

-

At least three dose levels and a control group are used.

-

The test substance is typically administered by gavage or in the diet or drinking water.

-

Animals are observed daily for clinical signs of toxicity.

-

Detailed hematological, clinical biochemistry, and urinalysis examinations are conducted at the end of the study.

-

A comprehensive necropsy and histopathological examination of organs and tissues are performed.

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Signaling Pathways and Molecular Mechanisms

The direct molecular mechanisms by which branched-chain alkanes exert their biological effects in mammalian systems are not yet fully elucidated. Much of the existing research on related signaling pathways, such as the mTOR and NF-κB pathways, focuses on branched-chain amino acids, which are structurally and functionally distinct from branched-chain alkanes.

However, a plausible indirect mechanism involves the induction of oxidative stress. Alkanes have been identified as byproducts of lipid peroxidation, a key process in oxidative stress.[3][4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a known activator of inflammatory signaling pathways.

Proposed Mechanism of Action: Oxidative Stress and Inflammation

Exposure to certain branched-chain alkanes may contribute to or be indicative of cellular oxidative stress. This oxidative stress can then trigger a cascade of downstream signaling events, leading to an inflammatory response.

Caption: Proposed mechanism of branched-chain alkane-induced inflammation.

This proposed pathway suggests that branched-chain alkanes could lead to an increase in reactive oxygen species (ROS), which in turn activates key inflammatory signaling pathways like NF-κB and MAPK, ultimately resulting in the production of pro-inflammatory cytokines.

Experimental Workflow for Investigating Molecular Mechanisms

To further elucidate the molecular mechanisms of branched-chain alkane activity, a systematic experimental workflow is recommended.

Caption: Workflow for in vitro investigation of branched-chain alkane bioactivity.

This workflow begins with exposing relevant cell lines to various concentrations of branched-chain alkanes. Subsequent assays would then quantify cytotoxicity, measure markers of oxidative stress, and analyze the activation of specific signaling pathways and the expression of target genes.

Conclusion

The biological activity of branched-chain alkanes is an area of growing interest. While generally exhibiting low systemic toxicity in mammals, they are not entirely inert. The data presented in this guide indicate that at high concentrations, certain branched-chain alkanes can cause skin and respiratory irritation, as well as central nervous system depression.[1][6][7][8] The long-term effects of exposure are still under investigation.

The proposed mechanism involving oxidative stress and subsequent inflammation provides a framework for future research into the molecular toxicology of these compounds. For professionals in drug development, understanding the potential off-target effects of branched-chain alkane moieties within larger drug molecules is crucial for preclinical safety assessment. Further research, following systematic experimental workflows as outlined, is necessary to fully characterize the biological activity and potential health risks associated with this diverse class of hydrocarbons.

References

- 1. mdpi.com [mdpi.com]

- 2. Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity - Hahn Lab [www2.whoi.edu]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

The Elusive Isomer: A Technical Guide to the Potential Natural Occurrence and Analysis of 2,2,5-Trimethyldecane in Geological Samples

Disclaimer: Direct references to the natural occurrence of 2,2,5-trimethyldecane in geological samples are not readily found in existing scientific literature. This technical guide, therefore, provides a framework for its potential discovery and analysis based on established principles of organic geochemistry and the study of analogous branched alkane biomarkers. The experimental protocols and data presented are illustrative of the methodologies that would be employed for such an investigation.

Introduction to Branched Alkanes in Geochemistry

Branched alkanes, particularly isoprenoids like pristane and phytane, are well-established molecular fossils, or biomarkers, found in geological samples such as crude oils and sedimentary rocks. The structure and distribution of these compounds can provide valuable insights into the biological precursors, depositional environments, and thermal history of the organic matter. Trimethylalkanes, a subset of branched alkanes, are also known to be present in geological materials, often originating from bacterial or algal lipids. While specific isomers like this compound are not commonly reported, their presence could offer novel insights into paleo-microbial communities or diagenetic pathways.

Hypothetical Quantitative Data Presentation

The quantification of specific isomers like this compound is crucial for their interpretation as biomarkers. The data would typically be presented in tables that allow for comparison across different samples or geological formations. The following table illustrates how such data might be presented, with hypothetical concentrations.

| Sample ID | Geological Formation | Depth (m) | This compound (ng/g of rock) | Pristane/Phytane Ratio | Source |

| SS-01 | Green River Shale | 1542 | 12.5 | 1.8 | Hypothetical Data |

| SS-02 | Green River Shale | 1833 | 5.2 | 2.1 | Hypothetical Data |

| CO-A | Monterey Formation | 2105 | 25.1 | 0.9 | Hypothetical Data |

| CO-B | Monterey Formation | 2310 | 18.9 | 1.0 | Hypothetical Data |

Experimental Protocols for Branched Alkane Analysis

The analysis of trace amounts of specific hydrocarbon isomers from complex geological matrices requires a multi-step process involving solvent extraction, fractionation, and high-resolution chromatography.

Sample Preparation and Extraction

-

Crushing and Grinding: Rock samples are first cleaned of any surface contaminants and then crushed and ground to a fine powder (typically < 200 mesh) to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted using an organic solvent system, commonly a mixture of dichloromethane (DCM) and methanol (9:1 v/v), in a Soxhlet apparatus for 72 hours. This process dissolves the soluble organic matter, known as bitumen.

-

Asphaltene Precipitation: The extracted bitumen is concentrated, and asphaltenes are precipitated by the addition of n-heptane. The soluble fraction (maltenes) is then separated for further analysis.

Fractionation of the Maltene Fraction

-

Column Chromatography: The maltene fraction is separated into different compound classes (saturates, aromatics, and polars) using column chromatography. A glass column is packed with activated silica gel and alumina.

-

Elution: The sample is loaded onto the column, and fractions are eluted with solvents of increasing polarity. The saturated hydrocarbon fraction, which would contain this compound, is typically eluted first with n-hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: The saturated fraction is analyzed using a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-1 or DB-5) is used for separation.

-

Operating Conditions:

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 300 °C at a rate of 4 °C/min, with a final hold time of 20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.

-

-

Identification and Quantification:

-

Identification: this compound is identified by its mass spectrum and its retention time compared to an authentic standard.

-

Quantification: The concentration of the compound is determined by comparing the peak area of a characteristic ion fragment to the peak area of an internal standard added in a known amount.

-

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the analysis of branched alkanes from geological samples.

Geochemical Interpretation of Branched Alkanes

Caption: Logical relationships in the geochemical interpretation of branched alkane data.

Navigating the Unknown: A Toxicological Framework for Trimethyldecane Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies on trimethyldecane isomers are notably scarce in publicly available scientific literature. This guide, therefore, summarizes the existing physicochemical data and proposes a comprehensive framework for the toxicological evaluation of these compounds, drawing upon established guidelines and knowledge of structurally related substances.

Introduction

Trimethyldecane isomers, a group of branched-chain alkanes with the chemical formula C₁₃H₂₈, are present in various industrial applications and have been identified as components in environmental and biological samples. Despite their presence, a comprehensive understanding of their toxicological profile is lacking. This technical guide aims to bridge this knowledge gap by providing a structured approach for researchers and drug development professionals to assess the potential health risks associated with these compounds. By synthesizing available data on their physicochemical properties and leveraging established toxicological testing protocols, this document outlines a clear path forward for future research.

Physicochemical Properties of Trimethyldecane Isomers

Understanding the physical and chemical properties of a substance is the first step in predicting its toxicokinetic and toxicodynamic behavior. While experimental data is limited, computational models provide valuable estimates for several trimethyldecane isomers. A summary of these properties is presented in Table 1. The high logP values suggest a potential for bioaccumulation in lipid-rich tissues.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | LogP (Predicted) |

| 2,2,4-Trimethyldecane | 62237-98-3 | 184.36 | 211.0 ± 7.0[1] | 6.5[1][2] |

| 2,3,5-Trimethyldecane | 62238-11-3 | 184.36 | Not Available | 6.4[3] |

| 2,6,8-Trimethyldecane | 62108-26-3 | 184.36 | 213.1 ± 7.0[4] | 6.4[5] |

| 3,3,7-Trimethyldecane | Not Available | 184.36 | Not Available | 6.5[6] |

| 2,2,3-Trimethyldecane | 62338-09-4 | 184.36 | Not Available | Not Available |

Data sourced from computational predictions available in public databases.

Proposed Toxicological Testing Workflow

Given the absence of existing data, a structured, tiered approach to toxicological testing is recommended. The following experimental workflow is proposed, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).[7][8][9][10]

Proposed tiered toxicological testing workflow for trimethyldecane isomers.

Experimental Protocols

Detailed methodologies for key initial experiments are outlined below. These protocols should be adapted based on the specific physicochemical properties of the isomer being tested.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Test System: Typically, female rodents (e.g., Wistar or Sprague-Dawley rats) are used as they are often slightly more sensitive.

-

Procedure: A single animal is dosed with the test substance at a starting dose level. The outcome (survival or death) determines the dose for the next animal (increased for survival, decreased for death). This sequential dosing continues until stopping criteria are met, allowing for the calculation of the LD50 with a reduced number of animals.[11]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

-

Objective: To evaluate the potential adverse effects of repeated oral exposure to the test substance over a 28-day period.

-

Test System: Rodents (e.g., rats), with both male and female groups.

-

Procedure: The test substance is administered daily by gavage at three or more dose levels to different groups of animals for 28 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.[8]

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

-

Objective: To screen for the potential of the test substance to induce gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the control.

Hypothesized Metabolic Pathway

Specific metabolic pathways for trimethyldecane isomers have not been elucidated. However, based on the general metabolism of branched-chain alkanes, a plausible pathway can be hypothesized. The primary route of metabolism is likely initiated by cytochrome P450-mediated oxidation (hydroxylation) at a terminal or sub-terminal carbon, followed by further oxidation to aldehydes/ketones and then carboxylic acids, which can be excreted or enter further metabolic cycles.

A generalized, hypothetical metabolic pathway for trimethyldecane isomers.

Conclusion and Future Directions

The toxicological profile of trimethyldecane isomers remains largely uncharacterized. The information and frameworks presented in this guide offer a starting point for researchers to systematically investigate the potential health effects of these compounds. A thorough evaluation, beginning with acute toxicity studies and progressing to more complex endpoints as needed, is crucial for establishing safe exposure limits and ensuring human and environmental health. Future research should prioritize conducting these foundational toxicological studies to fill the existing data gaps. Furthermore, the development of in vitro and in silico models for predicting the toxicity of these isomers could help to reduce reliance on animal testing and expedite risk assessment.

References

- 1. 2,2,4-Trimethyldecane|lookchem [lookchem.com]

- 2. 2,2,4-Trimethyldecane | C13H28 | CID 545792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5-Trimethyldecane | C13H28 | CID 522039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 62108-26-3,2,6,8-Trimethyldecane | lookchem [lookchem.com]

- 5. 2,6,8-Trimethyldecane | C13H28 | CID 545608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3,7-Trimethyldecane | C13H28 | CID 57490911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD Guidelines | PPTX [slideshare.net]

- 8. OECD GUIDELINES.pptx [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Geochemical Significance of C13 Isoprenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13 isoprenoids, also known as C13-norisoprenoids, are a class of organic compounds derived from the degradation of larger isoprenoid precursors, primarily C40 carotenoids.[1][2] These molecules are of profound interest in the fields of geochemistry, petroleum exploration, and paleoclimatology due to their diagnostic molecular structures and stable isotopic compositions, which serve as valuable biomarkers. This technical guide provides a comprehensive overview of the geochemical significance of C13 isoprenoids, detailing their origins, formation pathways, analytical methodologies, and applications in interpreting the geological record.

Origin and Formation of C13 Isoprenoids

The primary source of C13 isoprenoids in the geosphere is the enzymatic or abiotic degradation of carotenoids, which are pigments synthesized by a wide range of organisms, including phytoplankton, bacteria, and higher plants.[3][4] The biosynthesis of all isoprenoids, including carotenoids, proceeds via two main pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Biosynthetic Precursors: The MVA and MEP Pathways

The Mevalonate (MVA) pathway is the primary route for isoprenoid biosynthesis in eukaryotes and archaea. It begins with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP.

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, is predominantly found in bacteria, green algae, and the plastids of higher plants. This pathway starts from pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of intermediates to produce IPP and DMAPP.

Carotenoid Degradation to C13-Norisoprenoids

C13-norisoprenoids are formed through the oxidative cleavage of C40 carotenoids, such as β-carotene, lutein, and neoxanthin.[5][6][7] This degradation can be initiated by enzymatic processes in living organisms or by abiotic factors such as heat, light, and acid catalysis during diagenesis and catagenesis in sedimentary environments.[8] The specific C13-norisoprenoid products formed depend on the structure of the parent carotenoid and the position of the cleavage. For example, the cleavage of β-carotene can yield β-ionone and its derivatives, which are common C13-norisoprenoids found in geological samples.

Geochemical Significance and Applications

C13 isoprenoids are powerful biomarkers that provide insights into:

-

Source Organism Input: The presence and distribution of specific C13-norisoprenoids can indicate the types of organisms that contributed to the organic matter in a sediment or source rock. For instance, certain C13 isoprenoids may be linked to specific groups of algae or bacteria.

-

Depositional Environment: The abundance and ratios of different C13 isoprenoids can reflect the environmental conditions at the time of deposition, such as oxygen levels (oxic vs. anoxic) and salinity.

-

Thermal Maturity: The molecular structure of C13 isoprenoids can be altered by thermal stress during burial and diagenesis. Ratios of specific isomers or degradation products can be used to assess the thermal maturity of source rocks and petroleum.

-

Oil-Source Rock Correlation: The unique fingerprint of C13 isoprenoids in a crude oil can be compared to that of potential source rocks to establish a genetic link and understand petroleum migration pathways.

Quantitative Data Presentation

The following tables summarize quantitative data for C13 isoprenoids from various geological settings, providing a basis for comparison and interpretation.

Table 1: Concentration of Selected C13 Isoprenoids in Crude Oils and Source Rocks

| Sample Type | Location | C13 Isoprenoid | Concentration (µg/g of rock or oil) | Reference |

| Crude Oil | Barinas Sub-basin | n-C13 to n-C17 | Unimodal distribution with maxima between n-C13 and n-C17 | [9] |

| Source Rock | Cretaceous Balambo Formation, Iraq | C13-C34 n-alkanes | Present in all analyzed samples | [10] |

| Crude Oil | Geisum Concession, Gulf of Suez | Acyclic isoprenoids (pristane, phytane) | Present, with Pr/Ph ratio < 1 in most samples | [11] |

| Source Rock | Hungarian Palaeogene Basin | n-C15 to n-C20+ | Variable, with specific compound ratios used for correlation | [12] |

Table 2: δ13C Values of C13 Isoprenoids and Related Organic Matter in Geological Samples

| Sample Type | Location/Formation | Analyte | δ13C (‰, VPDB) | Reference |

| Marine Sediment | Mumbai Harbor Bay | Total Organic Carbon | -25.32 to -20.51 | [13] |

| Marine Particulate Organic Carbon | Global Ocean | Particulate Organic Carbon | -55.15 to -4.5 (median ~ -24) | [14] |

| Isoprenoid-rich Oil | North Sea | Isoprenoids | ~ -19 | [15][16] |

| Source Rock (Kimmeridge Clay) | Dorset, UK | Isoprenoids | ~ -19 | [15][16] |

| Red Sea Primary Producers | Red Sea | Seagrasses and macroalgae | -7.3 to -13.3 | [17] |

| Red Sea Primary Producers | Red Sea | Halophytes, mangroves, phytoplankton | -24 to -26 | [17] |

Experimental Protocols

Extraction of C13 Isoprenoids from Sedimentary Rocks

This protocol describes a standard Soxhlet extraction method for isolating lipid biomarkers, including C13 isoprenoids, from rock samples.[16][18][19]

Materials:

-

Crushed and powdered rock sample (approximately 100g)

-

Anhydrous sodium sulfate (Na2SO4), pre-combusted

-

Dichloromethane (DCM) and Methanol (MeOH), high-purity, distilled

-

Cellulose extraction thimbles, pre-extracted

-

Soxhlet extraction apparatus

-

Round-bottom flask (500 mL)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Homogenize the powdered rock sample and dry it in an oven at 40-50°C overnight.

-

Mix the dried sample with an equal amount of anhydrous Na2SO4 to remove any residual water.

-

Place the sample mixture into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Add a 9:1 (v/v) mixture of DCM:MeOH to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for 72 hours, ensuring a consistent siphoning rate.

-

After extraction, cool the apparatus and collect the solvent containing the total lipid extract (TLE).

-

Reduce the volume of the TLE using a rotary evaporator at a temperature below 35°C.

-

The concentrated TLE is now ready for fractionation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C13 Isoprenoids

This protocol outlines the typical parameters for the analysis of C13 isoprenoids using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 4°C/min to 300°C

-

Final hold: 300°C for 20 minutes

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target C13 isoprenoids.

Mandatory Visualizations

Isoprenoid Precursor Biosynthesis Pathways

Caption: The Mevalonate (MVA) pathway for the biosynthesis of isoprenoid precursors.

Caption: The Methylerythritol Phosphate (MEP) pathway for isoprenoid precursor biosynthesis.

Carotenoid Degradation Pathway

Caption: Generalized pathway for the degradation of C40 carotenoids to C13-norisoprenoids.

Experimental Workflow for C13 Isoprenoid Analysis

Caption: A logical workflow for the analysis and interpretation of C13 isoprenoid biomarkers.

Conclusion

C13 isoprenoids are indispensable tools in the field of organic geochemistry. Their origin from the widespread and structurally diverse carotenoids, coupled with their informative degradation patterns and stable isotopic signatures, provides a rich source of information about the Earth's past. A thorough understanding of their formation pathways and the application of robust analytical techniques are crucial for accurately interpreting the molecular fossil record and unlocking the secrets held within sedimentary rocks and petroleum. This guide provides a foundational framework for researchers and professionals to effectively utilize C13 isoprenoids in their scientific endeavors.

References

- 1. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial production of C13-norisoprenoids and other aroma compounds via carotenoid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VINEAS | KEY NORISOPRENOID COMPOUNDS IN WINES FROM EARLY-HARVESTED GRAPES IN VIEW OF CLIMATE CHANGE [vineas.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagenesis of organic matter—A study using stable isotopes of individual carbohydrates [ouci.dntb.gov.ua]

- 9. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]

- 10. Biomarker Filter - Bioinformatics Software | QIAGEN Digital Insights [digitalinsights.qiagen.com]

- 11. epa.gov [epa.gov]

- 12. whoi.edu [whoi.edu]

- 13. researchgate.net [researchgate.net]

- 14. Isotope fractionation and 13C enrichment in soil profiles during the decomposition of soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. waters.com [waters.com]

- 18. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]

- 19. soxhlet extraction method: Topics by Science.gov [science.gov]

The Alchemist's Fingerprint: Unmasking Branched Alkanes in a Pre-Spectroscopic World

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Before the advent of modern spectroscopic techniques that allow for the routine and rapid elucidation of molecular structures, the identification of organic compounds, particularly isomers such as branched alkanes, was a meticulous and often arduous process. This guide delves into the historical methods employed by chemists of the late 19th and early 20th centuries to distinguish between these structurally similar yet distinct molecules. The identification process was a masterful puzzle, solved by a combination of precise physical property measurements and a deep understanding of the relationship between molecular structure and physical behavior.

The Foundation: Separation by Fractional Distillation

The initial and most crucial step in identifying the components of an alkane mixture was separation. Due to their non-polar nature and similar chemical properties, chromatographic techniques as we know them today were not available. The primary tool for this task was fractional distillation , a technique refined in the 19th century to separate liquids with close boiling points.

The principle of fractional distillation relies on the fact that the boiling point of an alkane is dependent on its molecular weight and structure. For isomers of the same carbon number, a greater degree of branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in a lower boiling point compared to their straight-chain counterparts.

Experimental Protocol: Fractional Distillation (Early 20th Century Laboratory Setup)

A typical laboratory setup for fractional distillation in this era would consist of the following:

-

Distillation Flask: A round-bottom flask containing the alkane mixture and a few boiling chips to ensure smooth boiling.

-

Fractionating Column: A glass column packed with glass beads, rings, or helices, or having a series of indentations (a Vigreux column). This column was placed vertically between the distillation flask and the condenser. The packing provided a large surface area for repeated condensation and vaporization cycles, effectively performing multiple distillations within a single apparatus.[1]

-

Thermometer: Carefully placed at the top of the fractionating column to accurately measure the temperature of the vapor that was about to enter the condenser.

-

Condenser: A Liebig or similar condenser with circulating cold water to cool the vapor back into a liquid state.

-

Receiving Flask: A flask to collect the distilled fractions.

The process involved carefully heating the distillation flask. The component with the lowest boiling point would vaporize first, rise through the fractionating column, and its vapor would reach the thermometer. The temperature would plateau as this component distilled over and was collected in the receiving flask. A subsequent increase in temperature indicated that the next, higher-boiling point component was beginning to distill. By carefully monitoring the temperature and changing the receiving flask at the appropriate temperature intervals, a separation of the isomers could be achieved.

The Pillars of Identification: Precise Physical Constants

Once separated, the identity of a branched alkane was determined by the precise measurement of its physical constants. These constants were then compared against meticulously compiled data from known compounds, a monumental undertaking exemplified by works like Beilstein's Handbuch der Organischen Chemie.

Boiling Point

The boiling point, determined during fractional distillation, was the first and most important physical constant for identification. As a rule of thumb for alkane isomers, the more branched the structure, the lower the boiling point.

Density

The density of a liquid alkane provided another crucial data point. Historically, this was determined with high precision using a pycnometer , a small glass flask with a precisely known volume.

-

Preparation: The pycnometer and its ground-glass stopper were thoroughly cleaned and dried.

-

Weighing Empty: The mass of the empty, dry pycnometer was accurately determined using an analytical balance.

-

Weighing with Sample: The pycnometer was filled with the unknown liquid alkane, ensuring no air bubbles were trapped. The stopper, which has a fine capillary, was inserted, allowing excess liquid to be expelled. The exterior of the pycnometer was carefully dried. The filled pycnometer was then weighed.

-

Weighing with Reference: The process was repeated with a reference liquid of a precisely known density, typically distilled water.

-

Calculation: The density of the unknown alkane was calculated using the following formula: Density of Alkane = (Mass of Alkane / Mass of Water) * Density of Water

Refractive Index

The refractive index, a measure of how much light bends as it passes through a substance, is a unique physical property for a given compound at a specific temperature and wavelength of light. The development of the Abbe refractometer by Ernst Abbe in the late 19th century provided a reliable and precise method for this measurement.[2]

-

Calibration: The instrument was calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid alkane were placed on the surface of the measuring prism.

-

Measurement: The prisms were closed, and light was passed through the sample. By looking through the eyepiece, the operator would adjust a knob to bring a dividing line between light and dark fields into a specific position on a crosshair.

-

Reading: The refractive index was then read directly from a graduated scale.

-

Temperature Control: As the refractive index is temperature-dependent, the prisms of the refractometer were typically connected to a water bath to maintain a constant temperature, usually 20°C.

Melting Point

For higher molecular weight alkanes that are solid at room temperature, the melting point was a key identifying characteristic. Pure crystalline solids have a sharp melting point, while impurities broaden and depress the melting point range.

-

Sample Preparation: A small amount of the solid alkane was finely powdered and packed into a thin-walled capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube was attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly was then placed in a Thiele tube, a specialized piece of glassware containing a high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube was gently heated, and the convection currents of the oil ensured uniform heating of the sample and the thermometer.

-

Observation: The temperature at which the solid began to melt and the temperature at which it became completely liquid were recorded as the melting point range.

The Challenge of Chemical Inertness: The Absence of Routine Derivatization

For many classes of organic compounds, historical identification methods included chemical derivatization, where the unknown compound was reacted to form a solid derivative with a sharp, known melting point. However, the characteristic chemical inertness of alkanes made this approach largely impractical for routine identification. Alkanes, lacking functional groups, undergo a limited number of reactions, such as combustion, halogenation, and nitration. These reactions, particularly in the early days of organic chemistry, were often difficult to control, yielded mixtures of products, and were more suited for synthetic purposes or for studying the fundamental nature of chemical reactivity rather than for the straightforward identification of isomers. For instance, the nitration of alkanes, first reported in the late 19th century, required harsh conditions and typically produced a mixture of nitroalkanes.[3] Similarly, oxidation reactions could differentiate between linear and branched alkanes based on reactivity, but were not suitable for producing clean, solid derivatives for identification.[4]

Therefore, the pre-spectroscopic identification of branched alkanes was a discipline that relied almost exclusively on the precise measurement and comparison of their physical properties.

Data Presentation: Physical Properties of Alkane Isomers

The following tables summarize the key physical properties that were used to distinguish between isomers of hexane, heptane, and octane.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| n-Hexane | 68.7 | -95.3 | 0.659 | 1.3751 |

| 2-Methylpentane | 60.3 | -153.7 | 0.653 | 1.3715 |

| 3-Methylpentane | 63.3 | -118 | 0.664 | 1.3765 |

| 2,2-Dimethylbutane | 49.7 | -99.9 | 0.649 | 1.3688 |

| 2,3-Dimethylbutane | 58.0 | -128.5 | 0.662 | 1.3750 |

Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| n-Heptane | 98.4 | -90.6 | 0.684 | 1.3876 |

| 2-Methylhexane | 90.0 | -118.3 | 0.679 | 1.3849 |

| 3-Methylhexane | 92.0 | -119.4 | 0.687 | 1.3885 |

| 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 | 1.3822 |

| 2,3-Dimethylpentane | 89.8 | -134.6 | 0.695 | 1.3920 |

| 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 1.3815 |

| 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 | 1.3909 |

| 3-Ethylpentane | 93.5 | -118.6 | 0.698 | 1.3934 |

| 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 | 1.3894 |

Table 3: Physical Properties of Octane Isomers (C₈H₁₈)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| n-Octane | 125.7 | -56.8 | 0.703 | 1.3974 |

| 2-Methylheptane | 117.6 | -109.0 | 0.698 | 1.3949 |

| 3-Methylheptane | 119.0 | -120.5 | 0.706 | 1.3985 |

| 4-Methylheptane | 117.7 | -121.2 | 0.704 | 1.3980 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 1.3929 |

| 2,3-Dimethylhexane | 115.6 | - | 0.713 | 1.4014 |

| 2,4-Dimethylhexane | 109.4 | -118.7 | 0.694 | 1.3926 |

| 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694 | 1.3925 |

| 3,3-Dimethylhexane | 112.0 | -127.3 | 0.710 | 1.4000 |

| 3,4-Dimethylhexane | 117.7 | - | 0.719 | 1.4040 |

| 3-Ethylhexane | 118.6 | -119.1 | 0.714 | 1.4020 |

| 2,2,3-Trimethylpentane | 113.5 | -111.4 | 0.716 | 1.4026 |

| 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 | 1.3915 |

| 2,3,3-Trimethylpentane | 114.8 | -100.7 | 0.726 | 1.4075 |

| 2,3,4-Trimethylpentane | 113.5 | -109.6 | 0.719 | 1.4041 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.702 (at 25°C) | 1.3970 (at 25°C) |

Visualizing the Workflow

The logical process for identifying a branched alkane in the pre-spectroscopic era can be visualized as a systematic workflow, starting from a mixture and culminating in the identification of its individual components.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,5-Trimethyldecane as a Putative Chemical Biomarker

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 2,2,5-Trimethyldecane as a chemical biomarker is currently investigational. These application notes are based on the established principles of volatile organic compound (VOC) biomarker analysis and findings related to its isomers. Further research is required to validate its clinical utility.

Introduction

Volatile organic compounds (VOCs) present in exhaled breath, urine, and other biological matrices are gaining prominence as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. Altered metabolic processes within diseased cells can lead to the production of specific VOCs that are released into the bloodstream and subsequently excreted.

While this compound has not been extensively studied as a direct biomarker, its structural isomer, 2,2-dimethyldecane, has been identified as a potential biomarker in the breath of lung cancer patients. This suggests that branched-chain alkanes, such as trimethyldecane isomers, may serve as valuable indicators of pathological processes. These lipophilic compounds can originate from the peroxidation of polyunsaturated fatty acids in cell membranes, a process often elevated in cancer cells due to increased oxidative stress.

This document provides a framework for the investigation of this compound as a putative chemical biomarker, including hypothetical data presentation, detailed experimental protocols for its detection, and a conceptual signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical quantitative data that would be sought in a clinical study investigating this compound as a biomarker for lung cancer.

Table 1: Hypothetical Concentration of this compound in Exhaled Breath Condensate (EBC)

| Cohort | Number of Subjects (n) | Mean Concentration (ng/mL) ± SD | p-value |

| Healthy Controls | 100 | 0.85 ± 0.25 | < 0.01 |

| Lung Cancer Patients | 100 | 3.50 ± 1.10 | < 0.01 |

Table 2: Hypothetical Diagnostic Performance of this compound in Lung Cancer Detection

| Parameter | Value | 95% Confidence Interval |

| Area Under the Curve (AUC) | 0.88 | 0.82 - 0.94 |

| Sensitivity | 85% | 78% - 92% |

| Specificity | 82% | 75% - 89% |

Experimental Protocols

-

Patient Preparation: Patients should fast for a minimum of 8 hours prior to sample collection to minimize the influence of dietary VOCs.

-

Collection Device: Use a commercially available EBC collection device (e.g., RTube™, EcoScreen®).

-

Collection Procedure:

-

The patient should breathe tidally through the mouthpiece of the collection device for 10-15 minutes.

-

The device cools the exhaled breath, causing the condensation of water vapor and non-volatile compounds.

-

Collect the resulting EBC (typically 1-2 mL) into a pre-chilled, inert vial (e.g., silanized glass).

-

-

Storage: Immediately cap the vial and store the EBC sample at -80°C until analysis.

-

Thawing: Thaw the EBC sample on ice.

-

Internal Standard: Spike the sample with an internal standard (e.g., a deuterated analog of a similar alkane) to a final concentration of 10 ng/mL to correct for extraction efficiency and instrumental variability.

-

Extraction:

-

Place the vial in a heating block set to 60°C.

-

Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace above the EBC sample for 30 minutes with gentle agitation.

-

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM ions for this compound (hypothetical): m/z 57, 71, 85.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the peak area of the target analyte relative to the internal standard.

-

Visualization of Conceptual Relationships

The following diagram illustrates a conceptual pathway for the generation of branched-chain alkanes, such as this compound, in the context of cancer metabolism.

Caption: Conceptual pathway of branched-chain alkane production in cancer.

The following diagram outlines the experimental workflow for the analysis of this compound as a biomarker.

Caption: Experimental workflow for biomarker analysis.

Safety Precautions

Researchers handling this compound should consult the Safety Data Sheet (SDS). In general, it is a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area or fume hood.

Conclusion

The investigation of this compound as a chemical biomarker is a promising area of research, particularly given the findings for its isomers in cancer detection. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential. Rigorous validation studies with large, well-characterized patient cohorts are essential to establish the clinical utility of this compound as a reliable, non-invasive biomarker.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,2,5-Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 2,2,5-trimethyldecane using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for the identification and characterization of this branched alkane. The presented protocols are designed to be adaptable for various research applications, including organic synthesis confirmation, purity assessment, and quality control in drug development processes where branched alkanes may be present as intermediates, impurities, or formulation components.

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₃H₂₈. As with other branched hydrocarbons, its analysis is crucial in various fields, from petrochemical analysis to the synthesis of complex organic molecules in the pharmaceutical industry. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of such volatile and semi-volatile compounds due to its high resolution and sensitivity. This document provides a detailed experimental workflow and expected analytical results for this compound.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the appropriate preparation of the sample to ensure it is in a form suitable for injection and to minimize matrix interference.

Protocol: Dilution in a Volatile Solvent

-

Solvent Selection: Choose a high-purity volatile organic solvent in which this compound is readily soluble. Hexane or dichloromethane are suitable choices.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve the standard in 10 mL of the chosen solvent in a volumetric flask to create a stock solution of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution Preparation:

-

If the sample is a solid, dissolve a known quantity in the chosen solvent.

-

If the sample is a liquid, dilute it with the solvent to bring the concentration of this compound within the calibration range.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.[1]

-

-

Final Preparation:

-

Transfer an aliquot of the final diluted sample or standard solution into a 2 mL autosampler vial.

-

Cap the vial immediately to prevent the evaporation of the volatile solvent.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

| GC Parameter | Condition |

| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| MS Parameter | Condition |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range (m/z) | 40 - 250 |

| Scan Rate | 2 scans/sec |

Data Presentation

Chromatographic Data

The retention of this compound is dependent on the specific chromatographic conditions. The Kovats retention index (RI) is a more robust measure for inter-laboratory comparison. For a similar C13 branched alkane, 2,6,7-trimethyldecane, the reported Kovats retention index on a semi-standard non-polar column is 1058.[2] It is expected that this compound will have a similar retention index on a non-polar column.

| Analyte | Expected Retention Index (Non-polar column) |

| This compound | ~1050 - 1070 |

Mass Spectrometric Data

The mass spectrum of this compound is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion (M⁺) at m/z 184 is expected to be of low abundance or absent.

Table of Expected Key Fragment Ions:

| m/z | Proposed Fragment Ion | Structural Origin |

| 169 | [M - CH₃]⁺ | Loss of a methyl group |

| 127 | [C₉H₁₉]⁺ | Cleavage at the C5-C6 bond |

| 99 | [C₇H₁₅]⁺ | Cleavage at the C4-C5 bond |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Cleavage at the C3-C4 bond (highly stable) |

| 43 | [C₃H₇]⁺ (isopropyl cation) | Further fragmentation |

Visualizations

Discussion

The GC-MS method outlined provides excellent separation and confident identification of this compound. The use of a non-polar column allows for the elution of the analyte based on its boiling point and degree of branching. The electron ionization mass spectrum is expected to show characteristic fragmentation patterns for a branched alkane. The most significant fragmentation will occur at the tertiary carbon at position 5 and the quaternary carbon at position 2, leading to the formation of stable secondary and tertiary carbocations. The base peak is anticipated to be at m/z 57, corresponding to the highly stable tert-butyl cation formed by cleavage alpha to the gem-dimethyl group. Other significant fragments arise from cleavage at the other branching point.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The methods for sample preparation, instrument conditions, and data interpretation are suitable for researchers, scientists, and drug development professionals. The provided quantitative data and visualizations offer a clear guide for the successful implementation of this analytical method.

References

Application of 2,2,5-Trimethyldecane in Fuel and Lubricant Industries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols relevant to the potential use of 2,2,5-Trimethyldecane and other highly branched alkanes in the fuel and lubricant industries. Due to the limited publicly available data specifically for this compound, the information presented herein is based on the known properties and applications of structurally similar C13 iso-alkanes.

Introduction

Highly branched alkanes, such as this compound, are of significant interest in the fuel and lubricant sectors due to their unique molecular structure. The branching of the carbon chain imparts desirable physical and chemical properties compared to their linear counterparts. In fuels, branching can enhance combustion characteristics, while in lubricants, it can improve flow properties at low temperatures and enhance film-forming capabilities.[1][2]

Data Presentation

Physical and Chemical Properties of this compound and Isomers

The following table summarizes the available computed and experimental data for this compound and its isomers. This data is crucial for predicting its behavior in fuel and lubricant formulations.

| Property | This compound | 2,5,5-Trimethyldecane | 2,5,9-Trimethyldecane | 2,2,8-Trimethyldecane |

| CAS Number | 62237-96-1[3] | Not Available | 62108-22-9[4] | 62238-01-1[5] |

| Molecular Formula | C₁₃H₂₈[3] | C₁₃H₂₈[6] | C₁₃H₂₈[4] | C₁₃H₂₈[5] |

| Molecular Weight ( g/mol ) | 184.36[3] | 184.36[6] | 184.36[4] | 184.36[5] |

| Boiling Point (°C) | Not Available | Not Available | 212.2 at 760 mmHg[4] | Not Available |

| Density (g/cm³) | Not Available | Not Available | 0.754[4] | Not Available |

| Refractive Index | Not Available | Not Available | 1.422[4] | Not Available |

| Vapor Pressure (mmHg at 25°C) | Not Available | Not Available | 0.255[4] | Not Available |

| XLogP3-AA | 6.5[7] | 6.5[6] | Not Available | 6.5[5] |

Typical Performance Characteristics of Branched C13 Alkanes in Fuels and Lubricants

The following table provides a summary of expected performance characteristics of branched C13 alkanes based on general knowledge of similar compounds. These values are indicative and would need to be experimentally verified for this compound.

| Application | Performance Parameter | Typical Value/Effect | Reference |

| Fuel (Gasoline) | Research Octane Number (RON) | High (90-105) | [1][8] |

| Motor Octane Number (MON) | High (88-100) | [1][8] | |

| Reid Vapor Pressure (RVP) | Low to Moderate | General Knowledge | |

| Heat of Combustion | High | [9] | |

| Fuel (Jet Fuel) | Freezing Point | Low (< -47°C) | [10] |

| Net Heat of Combustion | High (> 42.8 MJ/kg) | [11] | |

| Density | 0.775 - 0.840 g/cm³ | [12] | |

| Lubricant | Viscosity Index (VI) | High (> 120) | [13] |

| Pour Point | Low (< -30°C) | [14] | |

| Oxidative Stability | Good to Excellent | [2] | |

| Volatility (Noack) | Low | [15] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of this compound for fuel and lubricant applications. These protocols are based on standard industry methods and may require optimization for this specific molecule.

Synthesis of this compound (Illustrative)

A potential synthetic route to this compound could involve the alkylation of a smaller alkane or alkene with a suitable alkylating agent in the presence of a catalyst. The following is a generalized protocol based on skeletal isomerization and alkylation principles.[16]

Objective: To synthesize this compound.

Materials:

-

Starting materials (e.g., decene isomers, isobutane)

-

Acid catalyst (e.g., solid acid catalyst like zeolites, or a liquid acid like sulfuric acid)

-

Solvent (if necessary)

-